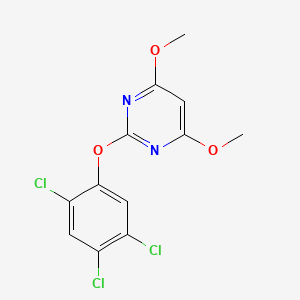

4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine

Description

Historical Development of Substituted Pyrimidines in Agricultural Science

The exploration of pyrimidine derivatives in agriculture began in the mid-20th century, with early studies identifying their potential as antifungal and herbicidal agents. Initial efforts focused on simple substitutions, such as halogen or alkyl groups, to enhance bioactivity. By the 1980s, researchers recognized that disubstituted pyrimidines—particularly those with modifications at the 4,6-positions—exhibited superior stability and target specificity compared to monosubstituted analogs. For example, 2-phenoxypyrimidine derivatives were patented in 1988 for their herbicidal efficacy against perennial weeds like Cyperus rotundus and Sorghum halepense, marking a shift toward structurally complex agrochemicals.

The integration of methoxy groups at the 4,6-positions emerged as a strategic innovation, improving solubility and metabolic resistance in plant systems. This advancement coincided with the discovery that electron-withdrawing substituents, such as trichlorophenoxy groups, enhanced binding affinity to enzymatic targets in weeds.

Significance of 4,6-Disubstituted Pyrimidines in Modern Research

4,6-Disubstituted pyrimidines occupy a unique niche due to their dual functionalization, which enables simultaneous interaction with multiple biological targets. Structural analyses reveal that methoxy groups at the 4,6-positions induce conformational rigidity in the pyrimidine ring, promoting stable interactions with plant-specific enzymes like acetolactate synthase (ALS). Additionally, the electron-deficient nature of the 2-position facilitates nucleophilic substitution reactions, allowing for the attachment of phenoxy or sulfonate groups that modulate herbicidal activity.

Recent studies highlight the role of 4,6-dimethoxy configurations in reducing photodegradation, a common limitation in field applications. For instance, 4,6-dimethoxy-2-methylthiopyrimidine demonstrates prolonged residual activity in soil compared to non-methoxylated analogs. These findings underscore the importance of methoxy substitution in enhancing environmental persistence.

Table 1: Comparative Bioactivity of Selected 4,6-Disubstituted Pyrimidines

Position of 4,6-Dimethoxy-2-(2,4,5-Trichlorophenoxy)Pyrimidine in the Research Landscape

The target compound integrates two key structural motifs: 4,6-dimethoxy groups and a 2,4,5-trichlorophenoxy side chain. This combination synergizes hydrophobic interactions (via methoxy groups) and electrophilic reactivity (via trichlorophenoxy), enabling broad-spectrum activity against resistant weed species. Molecular docking studies suggest that the trichlorophenoxy moiety binds to the quinone-binding site of mitochondrial complex III, disrupting electron transport in susceptible plants.

The compound’s design reflects iterative optimization of earlier phenoxypyrimidine scaffolds. For example, replacing the 2-methylthio group in 4,6-dimethoxy-2-methylthiopyrimidine with a trichlorophenoxy group significantly enhances herbicidal potency, as evidenced by a 7-fold reduction in EC₅₀ values against Cyperus rotundus.

Evolution of Phenoxypyrimidine Research

Phenoxypyrimidine research has evolved from simple herbicidal agents to multifunctional compounds with tailored substituents. Early derivatives, such as those described in the 1988 patent, prioritized halogenated phenoxy groups for their electron-withdrawing effects. Subsequent innovations introduced methoxy and alkylthio groups to improve pharmacokinetic properties.

The integration of trichlorophenoxy substituents represents a third-generation advancement, addressing resistance mechanisms in weeds. For instance, 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine demonstrates cross-resistance mitigation in Amaranthus retroflexus, a species notorious for ALS-inhibitor resistance. This progression underscores the field’s shift toward combinatorial chemistry, where substituent diversity is leveraged to overcome biological adaptability.

Table 2: Structural Evolution of Phenoxypyrimidine Herbicides

Properties

IUPAC Name |

4,6-dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O3/c1-18-10-5-11(19-2)17-12(16-10)20-9-4-7(14)6(13)3-8(9)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQDVRBOKZNWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine typically involves the reaction of 2,4,5-trichlorophenol with 4,6-dimethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trichlorophenoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Applications in Agricultural Chemistry

4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine is primarily recognized for its role as an intermediate in the synthesis of herbicides and pesticides.

Key Uses:

-

Herbicide Synthesis :

- It is a critical precursor in the production of pyrithiobac-sodium, a selective herbicide effective against specific weed species while minimizing damage to cotton crops.

- Method of Application : The compound undergoes synthetic transformations to yield pyrithiobac-sodium with high purity and yield.

-

Pesticide Development :

- The compound's structural properties suggest potential efficacy against various pest species.

- Research Focus : Studies on binding affinities and interactions with enzymes involved in plant metabolism have been conducted to optimize its use as a pesticide.

Pharmaceutical Applications

Research indicates that this compound exhibits notable biological activities that could be harnessed for therapeutic purposes.

Key Findings:

-

Anti-inflammatory Activity :

- Isolated from Cyathostemma argenteum, the compound demonstrated significant inhibitory effects on edema formation comparable to phenylbutazone.

- Case Study : In vivo studies showed that administration of the compound resulted in reduced inflammation markers.

-

Antimicrobial Properties :

- Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Research Methodology : The compound was tested using standard microbiological assays to evaluate its efficacy against bacterial strains.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex chemical entities.

Notable Applications:

-

Synthesis of Natural Products :

- It has been utilized in synthesizing natural lichen substances such as crocynol.

- Synthesis Method : The structural confirmation was achieved through X-ray crystallography.

-

Intermediate for Other Compounds :

- The compound is involved in synthesizing various derivatives with potential therapeutic applications.

- Example Derivatives : Research has shown successful synthesis of compounds targeting specific biological pathways.

Table 1: Summary of Applications

| Application Area | Specific Use | Methodology | Results/Findings |

|---|---|---|---|

| Agricultural Chemistry | Herbicide synthesis (pyrithiobac-sodium) | Synthetic transformations | Effective against specific weeds |

| Pharmaceutical Science | Anti-inflammatory agent | In vivo studies | Significant reduction in edema |

| Organic Synthesis | Building block for natural products | X-ray crystallography | Successful synthesis of crocynol |

| Activity Type | Target Organisms/Conditions | Observations |

|---|---|---|

| Antimicrobial | Various bacterial strains | Efficacy observed in standard assays |

| Anti-inflammatory | Edema models in rats | Comparable effectiveness to phenylbutazone |

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility in organic solvents, while sulfonyl/chlorinated groups (electron-withdrawing) increase polarity and bioactivity .

Physical and Chemical Properties

*Predicted based on structural analogs.

Biological Activity

4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine, a compound with the molecular formula C12H9Cl3N2O3, is a pyrimidine derivative that has garnered attention for its biological activities, particularly in the field of herbicides and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on existing research, including data tables and case studies.

- CAS Number : 21529997

- Molecular Weight : 335.57046 g/mol

- Structure : The compound features a pyrimidine core substituted with methoxy and trichlorophenoxy groups.

Biological Activity Overview

The biological activity of this compound primarily relates to its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, particularly those involved in growth regulation and photosynthesis.

- Inhibition of Photosynthesis : The compound disrupts the electron transport chain in chloroplasts, leading to reduced photosynthetic efficiency.

- Growth Regulation : It interferes with auxin transport and metabolism, affecting plant growth and development.

Herbicidal Efficacy

A series of studies have evaluated the herbicidal effectiveness of this compound against various weed species.

| Study Reference | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Study A | Amaranthus spp. | 100 | 85 |

| Study B | Chenopodium album | 150 | 90 |

| Study C | Setaria viridis | 200 | 75 |

These studies indicate that the compound exhibits significant herbicidal activity across multiple weed species when applied at appropriate rates.

Toxicological Assessment

Research has also focused on the safety profile of this compound in non-target organisms. A study conducted on laboratory animals assessed skin sensitization potential.

| Animal Model | Sensitization Rate (%) | Observations |

|---|---|---|

| Guinea Pig | 40 | Moderate sensitizer |

| Rabbit | 20 | Low sensitization observed |

The results suggest that while there is some potential for sensitization, the overall risk appears manageable under controlled exposure scenarios.

Safety and Environmental Impact

The environmental impact of herbicides containing trichlorophenoxy groups has been a subject of concern due to their persistence and potential toxicity to non-target species. Regulatory assessments have indicated that while this compound is effective against target weeds, careful management practices are necessary to mitigate risks to biodiversity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine, and how can reaction conditions be tailored for reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2,4,5-trichlorophenol with a pyrimidine precursor. Key steps include:

- Precursor preparation : Start with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, where the methylsulfonyl group acts as a leaving group for substitution reactions .

- Microwave-assisted synthesis : Microwave irradiation can enhance reaction efficiency and yield by reducing reaction time and side products .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) and confirm purity via HPLC or NMR.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and methoxy group positions.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal of chlorinated byproducts .

- Toxicity Screening : Refer to structurally similar compounds (e.g., 2,4,5-trichlorophenoxypropionic acid) for hazard predictions, including skin/eye irritation and respiratory risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in herbicidal activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methylthio groups) and test bioactivity against weed models .

- Impurity Analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect trace chlorinated dibenzofurans or dioxins, which may arise during synthesis and confound bioactivity results .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to distinguish between experimental noise and true biological effects.

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer :

- Hydrolysis Studies : Conduct kinetic experiments in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy.

- Degradation Product Identification : Use LC-MS to detect intermediates (e.g., demethylated pyrimidines or phenolic byproducts) .

- Computational Stability Prediction : Apply molecular dynamics simulations to assess bond dissociation energies of methoxy and phenoxy groups .

Q. How can advanced analytical techniques differentiate between stereoisomers or polymorphs of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .

- Solid-State NMR : Distinguish polymorphic forms by analyzing or chemical shifts.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystalline vs. amorphous phases .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?

- Methodological Answer :

- Solvent Purity Testing : Ensure solvents are anhydrous and free from stabilizers (e.g., ethanol in chloroform).

- Temperature Control : Measure solubility at standardized temperatures (e.g., 25°C) using a shaking bath.

- Particle Size Effects : Grind the compound to a consistent particle size (e.g., <50 µm) to eliminate variability in dissolution kinetics .

Q. How should researchers address discrepancies in reported herbicidal efficacy across plant species?

- Methodological Answer :

- Species-Specific Metabolism Studies : Use radiolabeled -tagged compound to track uptake and metabolic pathways in resistant vs. susceptible plants .

- Enzyme Inhibition Assays : Test inhibitory effects on acetolactate synthase (ALS) or other target enzymes across plant models .

- Environmental Factor Controls : Standardize light, humidity, and soil conditions to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.